molecular formula C20H19NO3 B2501105 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one CAS No. 890646-49-8

3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one

Cat. No.: B2501105
CAS No.: 890646-49-8
M. Wt: 321.376
InChI Key: LTZKZHNZCSXOCZ-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one is an intriguing chemical compound with a complex structure that combines multiple functional groups. Its unique configuration offers a diverse range of applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : To synthesize 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one, multiple pathways can be employed. A common synthetic route involves the reaction of 3,4-dihydroquinoline derivatives with isochromanone derivatives under catalytic conditions. Key steps include:

  • Formation of 3,4-Dihydroquinoline: : This involves the cyclization of aniline derivatives with aldehydes in the presence of acid catalysts.

  • Coupling Reaction: : The 3,4-dihydroquinoline undergoes a coupling reaction with isochromanone using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods: : Industrial-scale production involves similar synthetic routes but with optimizations for yield and cost-effectiveness. Continuous flow reactions and the use of robust catalytic systems ensure high efficiency and scalability.

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form quinolone derivatives.

  • Reduction: : Reduction reactions can convert the compound into various reduced forms, modifying its functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : Reagents like halogens (Cl2, Br2) and nucleophiles (amine, thiol groups) are frequently used.

Major Products

  • Oxidized quinolone derivatives.

  • Reduced forms with altered functional groups.

  • Substituted compounds with varied functionalities.

Chemistry

  • Catalysis: : The compound’s unique structure allows it to serve as a ligand in catalysis.

  • Material Science: : It is used in the synthesis of novel materials with specific properties.

Biology

  • Biological Probes: : Its derivatives are employed as probes in biochemical assays.

  • Drug Design: : The compound is a potential scaffold for drug molecules targeting specific biological pathways.

Medicine

  • Therapeutics: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

  • Fine Chemicals: : Used in the production of fine chemicals due to its reactivity and functional versatility.

  • Polymers: : Incorporated into polymer synthesis for enhanced material properties.

Mechanism of Action

The compound’s mechanism of action depends on its application. In biological systems, it interacts with molecular targets such as enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzymatic activities and disruption of cellular signaling.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one exhibits distinct reactivity and stability, attributed to its unique structural elements.

Similar Compounds

  • Quinoline derivatives: : Share the quinoline core but differ in additional substituents.

  • Isochromanone derivatives: : Similar backbone but varying side chains.

This synthesis of information reveals how this compound stands out due to its multifunctionality and broad application spectrum. There you go! Anything I can dive deeper into?

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-methyl-4H-isochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-20(13-15-8-2-4-10-16(15)18(22)24-20)19(23)21-12-6-9-14-7-3-5-11-17(14)21/h2-5,7-8,10-11H,6,9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZKZHNZCSXOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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